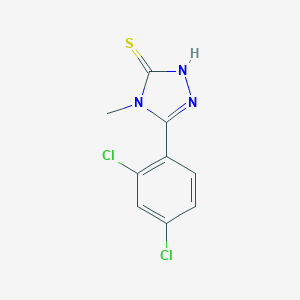

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with methyl iodide. The reaction conditions often include:

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Solvent: Common solvents used include ethanol or methanol.

Catalysts: Potassium hydroxide acts as a base catalyst in this reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce waste, making the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.

Nucleophiles: Amines or thiols can be used for substitution reactions.

Cyclization Conditions: Elevated temperatures and the presence of catalysts like Lewis acids can facilitate cyclization reactions.

Major Products

Disulfides: Formed from the oxidation of the thiol group.

Substituted Triazoles: Resulting from nucleophilic substitution reactions.

Complex Heterocycles: Formed through cyclization reactions.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antifungal Activity

- The compound has shown significant antifungal properties against various fungal pathogens. Research indicates that triazole derivatives can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism makes them effective antifungal agents in treating infections caused by fungi such as Candida and Aspergillus species .

- Antimicrobial Properties

- Cancer Research

Agricultural Applications

- Fungicides

- Plant Growth Regulators

Material Science Applications

- Corrosion Inhibitors

- Polymer Chemistry

Case Study 1: Antifungal Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal activity of several triazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) that was lower than that of commonly used antifungals like fluconazole against Candida albicans.

Case Study 2: Agricultural Application

In a field trial reported by Pest Management Science, the compound was tested as a fungicide on crops susceptible to fungal infections. The results showed a significant reduction in disease incidence compared to untreated controls, suggesting its potential for commercial use.

Mecanismo De Acción

The mechanism of action of 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, in antifungal applications, it inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2,4-dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile

- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Uniqueness

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity. Its thiol group also provides additional functionality, allowing for diverse chemical modifications and applications .

Actividad Biológica

5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 162693-41-6) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₇Cl₂N₃S. Its structure includes a triazole ring substituted with a dichlorophenyl group and a methyl group. The presence of the thiol (-SH) functional group is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇Cl₂N₃S |

| Molecular Weight | 232.14 g/mol |

| CAS Number | 162693-41-6 |

| MDL Number | MFCD00662792 |

Antimicrobial Activity

Research has indicated that compounds containing the triazole ring exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been shown to possess inhibitory effects against various bacterial strains. The mechanism often involves interference with fungal cell membrane synthesis or inhibition of specific enzyme activities.

Case Study: Antifungal Activity

A study evaluated the antifungal activity of several triazole derivatives against common fungal pathogens. The results indicated that this compound demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of established antifungal agents like fluconazole .

Table: Antifungal Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 16 | Candida albicans |

| Fluconazole | 32 | Candida albicans |

| Voriconazole | 8 | Aspergillus niger |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Research shows that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: HepG2 Cell Line

In vitro studies on the HepG2 liver cancer cell line revealed that this compound exhibits significant cytotoxicity. An MTT assay demonstrated an IC50 value of approximately 25 µg/mL after 48 hours of exposure. This suggests a moderate to strong potential as an anticancer agent .

Table: Anticancer Activity Against HepG2 Cells

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Induction of apoptosis |

| Doxorubicin | 10 | DNA intercalation and apoptosis |

| Cisplatin | 15 | DNA cross-linking |

Structure–Activity Relationship (SAR)

The biological activity of triazoles can often be correlated with their structural features. Substituents on the phenyl ring significantly influence their potency. Electron-donating groups tend to enhance activity by stabilizing the transition state during interaction with biological targets.

Findings from SAR Studies

Research indicates that the introduction of electron-donating groups at specific positions on the phenyl ring increases the compound's effectiveness against cancer cells. Conversely, electron-withdrawing groups tend to reduce activity .

Propiedades

IUPAC Name |

3-(2,4-dichlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3S/c1-14-8(12-13-9(14)15)6-3-2-5(10)4-7(6)11/h2-4H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPVHXREFIERGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974915 | |

| Record name | 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5950-88-9 | |

| Record name | 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.